6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione
Description
Properties
CAS No. |
901721-25-3 |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 |
IUPAC Name |
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23) |
InChI Key |
CYQSHKXJFDVROA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline core is frequently constructed via cyclocondensation reactions between anthranilic acid derivatives and thiourea or its analogs. For 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione, this involves functionalizing 4,5-dimethoxy-2-nitrobenzoic acid through sequential esterification and nitro reduction. As demonstrated in a patented protocol, methyl esterification of 4,5-dimethoxy-2-nitrobenzoic acid with methanol under acidic conditions generates the intermediate methyl 4,5-dimethoxy-2-nitrobenzoate, which undergoes catalytic hydrogenation (H₂/Pd-C) to yield methyl 2-amino-4,5-dimethoxybenzoate. Subsequent reaction with thiourea in refluxing ethanol facilitates cyclocondensation, forming the quinazoline-2-thione skeleton. This method achieves yields of 78–85% but requires stringent control over reaction stoichiometry to avoid dimerization byproducts.
Thiolation via Phosphorus Pentasulfide (P₂S₅)
The introduction of the thione group at position 2 is commonly achieved through thiolation of quinazoline-4-one precursors. In a representative procedure, 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-4-one is refluxed with P₂S₅ in anhydrous xylene for 4–6 hours, resulting in quantitative conversion to the thione derivative. The reaction proceeds via nucleophilic attack of sulfur at the carbonyl carbon, with the mechanism represented as:
$$
\text{Quinazoline-4-one} + \text{P}2\text{S}5 \rightarrow \text{Quinazoline-2-thione} + \text{P}2\text{O}5 + \text{H}_2\text{S} \quad
$$
Optimization studies indicate that substituting xylene with higher-boiling solvents like o-dichlorobenzene improves yields to 92% by minimizing side reactions. However, P₂S₅’s moisture sensitivity and corrosive nature necessitate inert atmosphere conditions, complicating large-scale synthesis.
Advanced Methodologies: Microwave and One-Pot Systems
Microwave-Assisted Cyclocondensation
Microwave irradiation has emerged as a transformative approach for synthesizing quinazoline-2-thiones. A one-pot protocol developed by Kaur et al. involves irradiating a mixture of 3-methylaniline, 4,5-dimethoxyanthranilic acid, and thiourea in ethanol at 120°C for 15 minutes, directly yielding the target compound with 89% efficiency. Comparative studies show microwave methods reduce reaction times from 12 hours (conventional heating) to <30 minutes while enhancing purity from 82% to 96%. The accelerated kinetics arise from dipole polarization effects, which promote rapid cyclization and minimize thermal degradation.
Eco-Efficient One-Pot Synthesis
Building on green chemistry principles, recent work demonstrates the synthesis of quinazoline-2-thiones in aqueous media. Anthranilic acid derivatives react with potassium thiocyanate (KSCN) in water at 25°C, forming a thiourea intermediate in situ. Subsequent base-mediated cyclization (NaOH, 80°C) and acidification (HCl) yield the final product with 91% isolated purity. This method eliminates organic solvents, reduces waste, and scales linearly to kilogram quantities, making it industrially viable. A comparative analysis of solvent systems is provided below:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 12 | 78 | 82 |
| Xylene | 140 | 6 | 85 | 88 |
| Water | 25 | 4 | 91 | 96 |
| Microwave | 120 | 0.25 | 89 | 95 |
Functionalization and Derivatization Techniques
Post-Synthetic Modifications
The thione group serves as a versatile handle for further functionalization. Alkylation with methyl iodide or benzyl bromide in the presence of NaH generates S-alkyl derivatives, which exhibit enhanced bioavailability. For example:
$$
\text{Quinazoline-2-thione} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{Quinazoline-2-methylthioether} \quad
$$
These derivatives are critical for structure-activity relationship (SAR) studies, particularly in optimizing antimicrobial and anticancer profiles.
Industrial-Scale Production and Challenges
Catalytic Hydrogenation in Nitro Reduction
Large-scale synthesis requires efficient nitro-to-amine conversion. The patented route employs catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) to reduce methyl 4,5-dimethoxy-2-nitrobenzoate, achieving >99% conversion with catalyst recyclability up to five cycles. Alternatives like Fe/HCl reduction are less favored due to iron oxide sludge formation, which complicates waste management.
Purification and Crystallization
Crude this compound is purified via recrystallization from ethanol/water (3:1). X-ray diffraction analysis confirms monoclinic crystal packing (space group P2₁/c), with hydrogen bonding between thione sulfur and N-H groups stabilizing the lattice. Pilot-scale trials demonstrate that seeding with pure crystals during cooling (0.5°C/min) increases product uniformity (RSD <2%).
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets. Research suggests that quinazoline derivatives, including this compound, may inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can exert anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Quinoline vs. Quinazoline Derivatives
- Compound 18 (Quinoline series): 2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline () shares the 6,7-dimethoxy motif but differs in the core structure (quinoline vs. quinazoline). Compound 18 exhibits acetylcholinesterase (AChE) inhibition (IC50 = 0.01 µM), suggesting the quinoline core favors AChE targeting .
- Isoquinoline Derivatives: and describe isoquinoline-based compounds (e.g., 6,7-dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide).
Tetrahydrobenzoquinazoline Derivatives
Substituent Analysis
Position 4 Modifications
- 4-(4-Phenoxyphenylamino)quinazoline-2-thione (): Replacing the 3-methylanilino group with a phenoxyphenylamino substituent increases lipophilicity and steric hindrance. This may enhance membrane permeability but reduce selectivity for certain targets .
- 4-(3-(4-Methylpiperazin-1-yl)propoxy)quinolines (–9): Alkoxy chains with piperazine groups improve solubility and introduce basicity, which could enhance interactions with charged residues in enzyme active sites .
Thione vs. Thiol or Ether Groups
- 1,3,4-Oxadiazole-2-thione Derivatives (): The thione group stabilizes the tautomeric form (9.6–12.1 kcal/mol more stable than thiol), favoring electron delocalization. This property is critical for interactions with sulfur-binding enzymes or metal ions .
Biological Activity
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and research findings.
The compound's chemical structure is characterized by a quinazoline core with specific substitutions that may influence its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS No. | 901721-25-3 |
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | This compound |
| Solubility | Not available |
Research indicates that quinazoline derivatives like this compound may exert their biological effects primarily through the inhibition of tyrosine kinases. These enzymes are crucial in regulating cell growth and proliferation, making them significant targets in cancer therapy.
Biological Activities
-
Anticancer Activity
- Several studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For instance, it was found to significantly reduce the viability of various cancer cell lines, suggesting its utility as a chemotherapeutic agent .
- Anti-inflammatory Properties
- Antioxidant Activity
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinazoline derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-Anilinoquinazoline | Very High | Low | Low |
| 4-(4-Hydroxy-3-methylanilino)-6,7-dimethoxyquinazoline | Moderate | High | Moderate |
Case Studies and Research Findings
- In Vitro Studies
- Mechanistic Insights
- Animal Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
